

Technical Guide: Physical Properties of (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

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Compound of Interest

Compound Name: (S)-1-Benzyl-4-hydroxypyrrolidin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **(S)-1-Benzyl-4-hydroxypyrrolidin-2-one**, a chiral pyrrolidinone derivative of interest in medicinal chemistry and drug development. This document summarizes key physical data, details relevant experimental methodologies, and illustrates associated chemical logic and workflows.

Core Physical Properties

(S)-1-Benzyl-4-hydroxypyrrolidin-2-one is a chiral organic compound. While there is some discrepancy in its reported physical state at room temperature across different commercial suppliers, with some listing it as a liquid and others as a solid, the available data points towards it being a solid with a defined melting point.^{[1][2]}

Data Presentation

The quantitative physical properties of **(S)-1-Benzyl-4-hydroxypyrrolidin-2-one** are summarized in the table below. It is important to note that a definitive specific rotation value from a peer-reviewed scientific publication has not been identified in the current literature search.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[2]
Molecular Weight	191.23 g/mol	[2]
Melting Point	107.5-108 °C	[1]
Boiling Point	405 °C	[1]
Density	1.261 g/cm ³	[1]
Flash Point	199 °C	[1]
Purity	95.0% - 97%	[2][3]
Storage Temperature	2-8 °C	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **(S)-1-Benzyl-4-hydroxypyrrolidin-2-one** are not readily available in the public domain. However, standard methodologies for determining the physical properties of organic compounds are described below.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Determination of Optical Rotation

As a chiral compound, **(S)-1-Benzyl-4-hydroxypyrrolidin-2-one** will rotate the plane of polarized light. The specific rotation is a characteristic property.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589.3 nm)
- Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
- Volumetric flask and analytical balance

Procedure:

- A solution of the compound is prepared by accurately weighing a sample and dissolving it in a suitable achiral solvent (e.g., methanol, ethanol, or chloroform) to a known concentration in a volumetric flask.
- The polarimeter is calibrated by filling the sample tube with the pure solvent and setting the reading to zero.
- The sample tube is then rinsed and filled with the prepared solution, ensuring no air bubbles are present.
- The observed rotation (α) of the sample is measured.

- The specific rotation ($[\alpha]$) is calculated using the following formula: $[\alpha] = \alpha / (c \times l)$ where:
 - α is the observed rotation in degrees.
 - c is the concentration of the solution in g/mL.
 - l is the path length of the polarimeter tube in decimeters (dm).

Spectroscopic Analysis

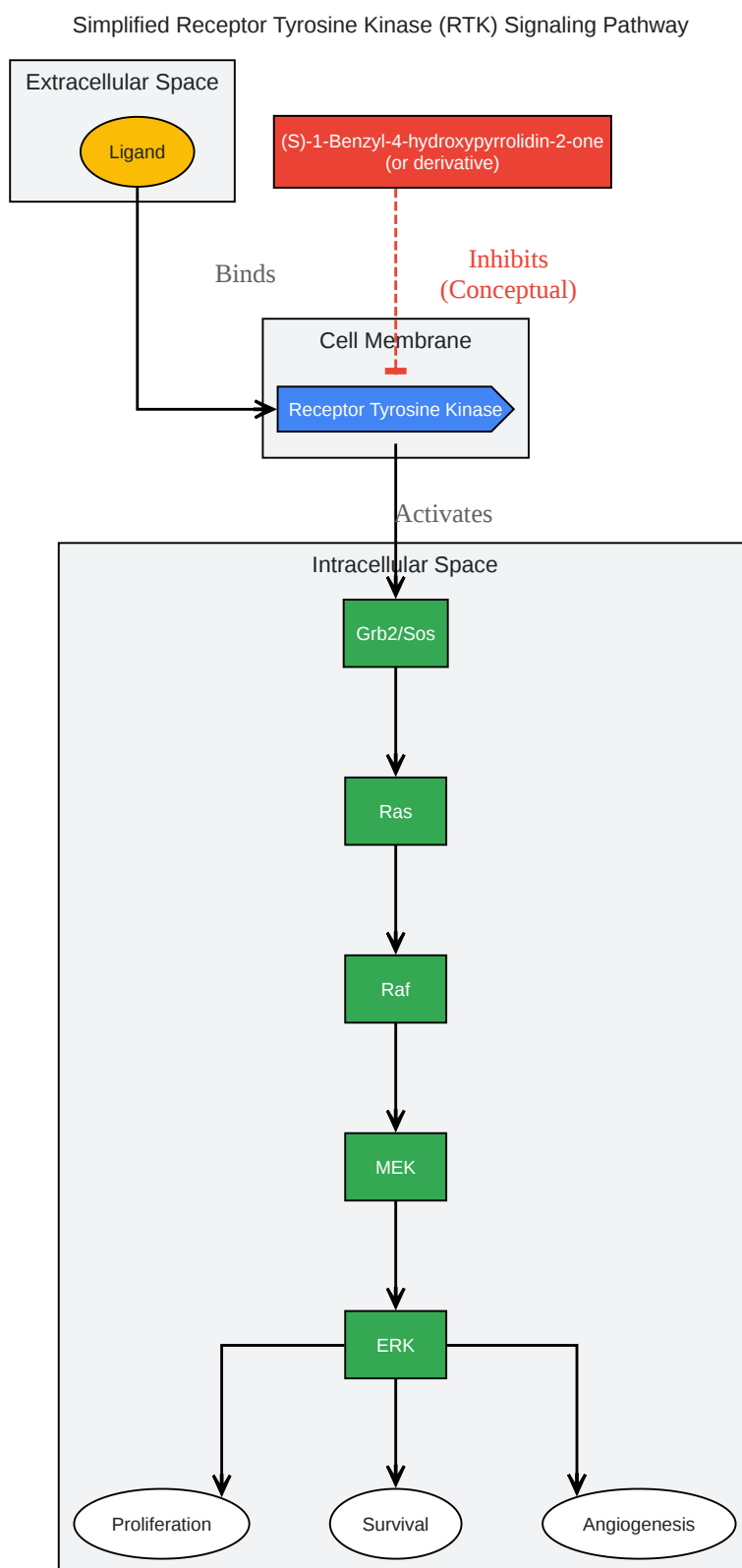
Standard spectroscopic techniques are employed to confirm the structure and purity of the compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. A deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) is used to dissolve the sample. The chemical shifts, splitting patterns, and integration of the peaks provide detailed structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$) of the lactam, and aromatic ($\text{C}=\text{C}$) groups would be expected.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity.

Mandatory Visualizations

Signaling Pathway

Pyrrolidinone derivatives have been investigated as inhibitors of various signaling pathways, including those involved in cancer progression. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, which is a common target for such inhibitors.^{[4][5][6]}



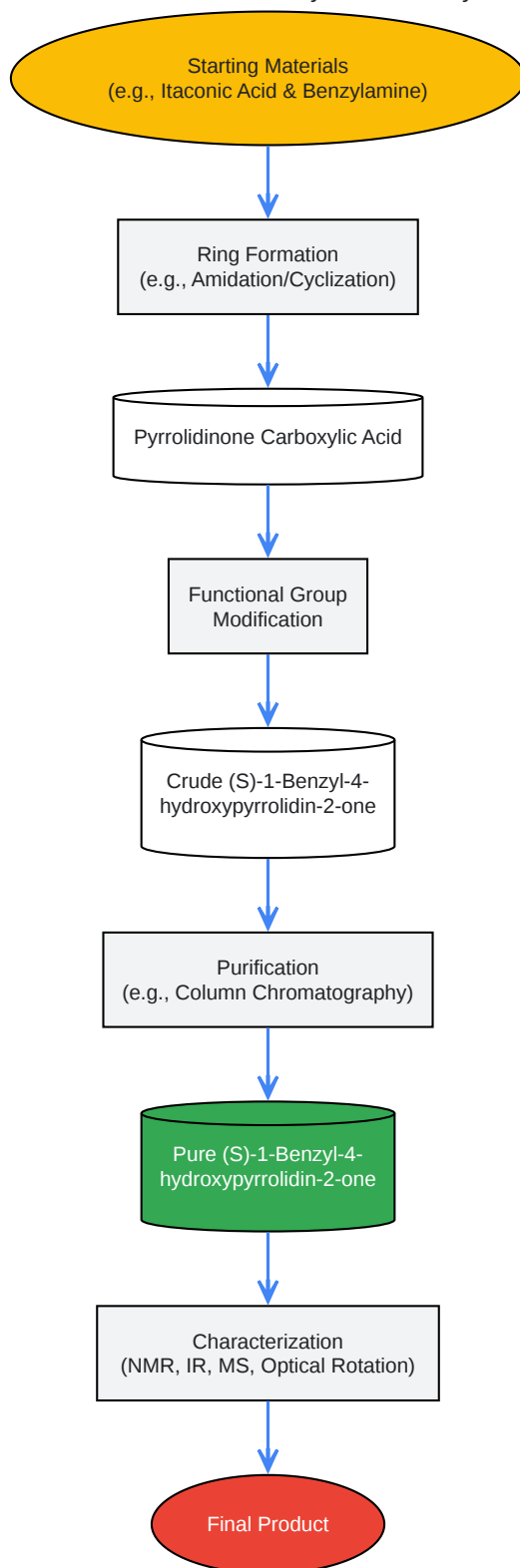
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Caption: Conceptual RTK signaling pathway inhibited by a pyrrolidinone derivative.

Experimental Workflow

The synthesis of a chiral pyrrolidinone derivative typically involves a multi-step process including the formation of the pyrrolidinone ring, introduction of functional groups, and purification. The following diagram outlines a general workflow for such a synthesis.

General Workflow for Chiral Pyrrolidinone Synthesis

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Caption: A generalized workflow for the synthesis and purification of a chiral pyrrolidinone.

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